1-[3-(1,2,5-Thiadiazol-3-yloxy)pyrrolidin-1-yl]-2-[3-(trifluoromethyl)phenyl]ethan-1-one
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Overview
Description
1,3,4-Thiadiazole is a heterocyclic compound that exhibits a wide range of biological activities such as antidiabetic, anticancer, anti-inflammatory, anticonvulsant, antiviral, antihypertensive, and antimicrobial . It has been used as a starting point for the synthesis of various derivatives with potential therapeutic applications .
Synthesis Analysis
The synthesis of 1,3,4-thiadiazole derivatives often involves the use of hydrazonoyl halides with various reagents . The exact synthesis process can vary depending on the specific derivative being produced .Molecular Structure Analysis
The 1,3,4-thiadiazole moiety has a five-membered ring structure with three carbon atoms and two nitrogen atoms. The presence of the =N-C-S- moiety and strong aromaticity of the ring are thought to contribute to its low toxicity and great in vivo stability .Chemical Reactions Analysis
The chemical reactions involving 1,3,4-thiadiazole derivatives can be quite diverse, depending on the specific derivative and the conditions under which the reaction is carried out .Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidin-1-yl]-2-[3-(trifluoromethyl)phenyl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F3N3O2S/c16-15(17,18)11-3-1-2-10(6-11)7-14(22)21-5-4-12(9-21)23-13-8-19-24-20-13/h1-3,6,8,12H,4-5,7,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDQNMKDXNUUFSF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NSN=C2)C(=O)CC3=CC(=CC=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F3N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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